[2-(2-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol
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Overview
Description
[2-(2-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol is a heterocyclic compound that contains an oxazole ring substituted with a chlorophenyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with 2-amino-2-methylpropan-1-ol in the presence of a base to form the oxazole ring. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[2-(2-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol or amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in dry ether at reflux temperature.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Formation of [2-(2-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]formaldehyde or [2-(2-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]carboxylic acid.
Reduction: Formation of this compound or [2-(2-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [2-(2-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development. Researchers are investigating its effects on various cellular pathways and its potential as an antimicrobial or anticancer agent .
Medicine
In medicine, this compound is being explored for its therapeutic potential. Its unique chemical structure allows it to interact with specific molecular targets, making it a candidate for the treatment of diseases such as cancer and infectious diseases .
Industry
In industry, this compound is used in the production of advanced materials. Its ability to form stable complexes with metals makes it valuable in the development of new catalysts and materials for electronic applications .
Mechanism of Action
The mechanism of action of [2-(2-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
[2-(2-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol: Unique due to its specific substitution pattern and functional groups.
[2-(4-Chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol: Similar structure but with a different position of the chlorine atom.
[2-(2-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group and the hydroxymethyl group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in various fields of research .
Properties
Molecular Formula |
C11H10ClNO2 |
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Molecular Weight |
223.65 g/mol |
IUPAC Name |
[2-(2-chlorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol |
InChI |
InChI=1S/C11H10ClNO2/c1-7-10(6-14)15-11(13-7)8-4-2-3-5-9(8)12/h2-5,14H,6H2,1H3 |
InChI Key |
BTSUSUNGVLILSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)C2=CC=CC=C2Cl)CO |
Origin of Product |
United States |
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